molecular formula C20H18N4O2S2 B3537520 N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide]

N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide]

Cat. No.: B3537520
M. Wt: 410.5 g/mol
InChI Key: PVTXJLLIQQCJIB-UHFFFAOYSA-N
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Description

N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two pyridin-2-ylthioacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] typically involves the reaction of 1,2-phenylenediamine with 2-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridin-2-ylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted pyridin-2-ylthioacetamides.

Scientific Research Applications

N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming complexes that can inhibit or activate specific biological pathways. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide]
  • N,N’-1,2-phenylenebis[2-(pyridin-3-ylthio)acetamide]
  • N,N’-1,2-phenylenebis[2-(pyridin-4-ylthio)acetamide]

Uniqueness

N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] is unique due to the specific positioning of the pyridin-2-ylthio groups, which can influence its reactivity and binding properties. This structural feature can result in distinct biological and chemical activities compared to its analogs .

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-17(13-27-19-9-3-5-11-21-19)23-15-7-1-2-8-16(15)24-18(26)14-28-20-10-4-6-12-22-20/h1-12H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTXJLLIQQCJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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